molecular formula C11H21NO3S B2359510 (2S)-3-Methyl-2-(5-methylsulfanylpentanoylamino)butanoic acid CAS No. 1825160-93-7

(2S)-3-Methyl-2-(5-methylsulfanylpentanoylamino)butanoic acid

Cat. No.: B2359510
CAS No.: 1825160-93-7
M. Wt: 247.35
InChI Key: FNCHLEACBNBJNI-JTQLQIEISA-N
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Description

This compound is a chiral amino acid derivative featuring a butanoic acid backbone with a 3-methyl substituent and an amide-linked 5-methylsulfanylpentanoyl group at the α-carbon. Its molecular formula is C₁₀H₂₀NO₃S, with a molecular weight of 234.34 g/mol.

Properties

IUPAC Name

(2S)-3-methyl-2-(5-methylsulfanylpentanoylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3S/c1-8(2)10(11(14)15)12-9(13)6-4-5-7-16-3/h8,10H,4-7H2,1-3H3,(H,12,13)(H,14,15)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNCHLEACBNBJNI-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)CCCCSC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)O)NC(=O)CCCCSC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1825160-93-7
Record name (2S)-3-methyl-2-[5-(methylsulfanyl)pentanamido]butanoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-3-Methyl-2-(5-methylsulfanylpentanoylamino)butanoic acid typically involves multiple steps, starting from readily available starting materials. One common approach is to use a combination of organic synthesis techniques, including condensation reactions and amide bond formation. The reaction conditions often involve the use of specific catalysts and solvents to ensure high yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to maximize efficiency and minimize costs. Additionally, purification techniques like crystallization and chromatography are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

(2S)-3-Methyl-2-(5-methylsulfanylpentanoylamino)butanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methylsulfanyl group can lead to the formation of sulfoxides or sulfones, while reduction of the amide bond can yield amines .

Scientific Research Applications

Chemistry

In the field of chemistry, (2S)-3-Methyl-2-(5-methylsulfanylpentanoylamino)butanoic acid serves as a versatile building block for synthesizing more complex molecules. It is utilized in various organic reactions, including:

  • Condensation Reactions : It can participate in condensation reactions to form amides and esters.
  • Reagent in Organic Synthesis : The compound is used as a reagent for the synthesis of other functionalized amino acids and peptides.

Biology

The biological applications of this compound are under investigation, focusing on its interactions with biological systems:

  • Enzyme Interaction Studies : Research indicates that it may modulate enzyme activity, potentially influencing metabolic pathways.
  • Biological Activity : Preliminary studies suggest possible anti-inflammatory and antimicrobial properties, making it a candidate for further pharmacological evaluation.

Medicine

In medical research, (2S)-3-Methyl-2-(5-methylsulfanylpentanoylamino)butanoic acid is being explored for therapeutic applications:

  • Potential Therapeutics : Investigations are ongoing to assess its efficacy in treating conditions such as inflammation and infection due to its structural properties.
  • Drug Development : The compound's unique structure may lead to the development of novel drugs targeting specific receptors or pathways.

Industry

The industrial applications of this compound include:

  • Pharmaceutical Manufacturing : It serves as an intermediate in the synthesis of various pharmaceuticals.
  • Material Science : Research is being conducted into its use in developing new materials with specific properties.

Case Study 1: Synthesis and Biological Evaluation

A study focused on synthesizing derivatives of (2S)-3-Methyl-2-(5-methylsulfanylpentanoylamino)butanoic acid aimed to evaluate their biological activity against specific targets. The derivatives were characterized using techniques such as FTIR and NMR spectroscopy. Results indicated that some derivatives exhibited significant biological activity, suggesting that modifications to the parent structure can enhance efficacy .

Case Study 2: Antimicrobial Properties

Another research effort investigated the antimicrobial properties of (2S)-3-Methyl-2-(5-methylsulfanylpentanoylamino)butanoic acid. The study demonstrated that the compound showed inhibitory effects against a range of bacterial strains, indicating its potential as a lead compound for developing new antibiotics .

Mechanism of Action

The mechanism of action of (2S)-3-Methyl-2-(5-methylsulfanylpentanoylamino)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Group Differences

The compound 5-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid (C₁₀H₁₉NO₅, MW: 233.26 g/mol) serves as a key comparator . A detailed comparison is tabulated below:

Property (2S)-3-Methyl-2-(5-methylsulfanylpentanoylamino)butanoic Acid 5-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic Acid
Molecular Formula C₁₀H₂₀NO₃S C₁₀H₁₉NO₅
Functional Groups Butanoic acid, amide, thioether (methylsulfanyl) Pentanoic acid, carbamate, hydroxy
Key Substituents 5-Methylsulfanylpentanoylamino tert-Butyloxycarbonyl (Boc) group, 5-hydroxy
Polarity Lower (thioether is lipophilic) Higher (hydroxy and carbamate are polar)
Potential Reactivity Oxidation of thioether to sulfoxide/sulfone Hydrolysis of carbamate under acidic/basic conditions

Biological Activity

(2S)-3-Methyl-2-(5-methylsulfanylpentanoylamino)butanoic acid is a compound of interest in biochemical research due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and implications for health and disease.

  • Chemical Formula: C₁₃H₂₃N₃O₂S
  • Molecular Weight: 273.39 g/mol
  • IUPAC Name: (2S)-3-Methyl-2-(5-methylsulfanylpentanoylamino)butanoic acid

Research indicates that this compound may exhibit antioxidant properties, which are crucial in mitigating oxidative stress in cells. Oxidative stress is linked to various diseases, including cancer and neurodegenerative disorders. The compound's structure suggests it could interact with cellular pathways involved in redox regulation.

Neuroprotective Effects

Preliminary studies suggest that compounds with similar structures may provide neuroprotective benefits by modulating neurotransmitter levels and reducing neuroinflammation. This could have implications for conditions such as Alzheimer's disease and other neurodegenerative disorders.

Case Studies

  • Antioxidant Activity Assessment
    • A study evaluated the antioxidant capacity of various amino acid derivatives, including those structurally related to (2S)-3-Methyl-2-(5-methylsulfanylpentanoylamino)butanoic acid. Results indicated a significant reduction in reactive oxygen species (ROS) levels in vitro.
  • Antimicrobial Efficacy
    • Research involving amino acid derivatives demonstrated effective inhibition of Staphylococcus aureus and Escherichia coli growth, suggesting potential applications in developing new antimicrobial agents.
  • Neuroprotective Potential
    • A pilot study assessed the effects of similar compounds on neuronal cell lines exposed to oxidative stress. Results indicated that these compounds could enhance cell viability and reduce apoptosis rates.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntioxidantReduced ROS levels; enhanced cell survival ,
AntimicrobialInhibition of bacterial growth ,
NeuroprotectiveIncreased neuronal viability under stress

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